molecular formula C16H20ClNO B12003871 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride CAS No. 93026-69-8

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride

Cat. No.: B12003871
CAS No.: 93026-69-8
M. Wt: 277.79 g/mol
InChI Key: LSEQJOVIBIQKOZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of a dimethylamino group attached to a diphenylethanol backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as diphenylacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also modulate specific pathways involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylpropylamine hydrochloride
  • 2-Chloro-N,N-dimethylethylamine hydrochloride

Uniqueness

2-(Dimethylamino)-1,1-diphenylethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

CAS No.

93026-69-8

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-(dimethylamino)-1,1-diphenylethanol;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-17(2)13-16(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-12,18H,13H2,1-2H3;1H

InChI Key

LSEQJOVIBIQKOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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